N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide
Overview
Description
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a sulfonyl group, and multiple aromatic rings, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling with Aromatic Rings: The aromatic rings can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Final Assembly: The final step involves the formation of the glycinamide moiety, which can be achieved through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using highly active and selective catalysts to improve reaction rates.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-chlorophenyl)glycinamide
- N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-bromophenyl)glycinamide
Uniqueness
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(2,5-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O7S/c1-31-18-7-9-21(32-2)20(13-18)26-24(28)15-27(17-5-3-16(25)4-6-17)35(29,30)19-8-10-22-23(14-19)34-12-11-33-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXODDNMGFAFIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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